molecular formula C12H18O2 B8539662 Benzene, 1,3-dimethoxy-2-butyl CAS No. 16929-66-1

Benzene, 1,3-dimethoxy-2-butyl

Cat. No.: B8539662
CAS No.: 16929-66-1
M. Wt: 194.27 g/mol
InChI Key: HKRXKZXKXUTCQU-UHFFFAOYSA-N
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Description

Benzene, 1,3-dimethoxy-2-butyl (C₁₂H₁₈O₂; molecular weight: 194.2701) is a substituted aromatic compound featuring two methoxy groups at the 1- and 3-positions and a butyl chain at the 2-position of the benzene ring (Figure 1). Its IUPAC Standard InChIKey (HKRXKZXKXUTCQU-UHFFFAOYSA-N) uniquely identifies its stereochemical and structural configuration .

Key analytical data for this compound includes gas chromatography (GC) parameters reported by Bogoslovsky et al. (1978). Using a nonpolar column under isothermal conditions, the compound exhibits a Kovats’ retention index (RI) of 1437, reflecting its volatility and polarity relative to reference hydrocarbons . Structural data (2D/3D) and spectral information are available through the NIST Chemistry WebBook, though safety and synthetic applications remain undercharacterized in the provided literature .

Properties

CAS No.

16929-66-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-butyl-1,3-dimethoxybenzene

InChI

InChI=1S/C12H18O2/c1-4-5-7-10-11(13-2)8-6-9-12(10)14-3/h6,8-9H,4-5,7H2,1-3H3

InChI Key

HKRXKZXKXUTCQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC=C1OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeElectrophileMajor ProductNotes
Nitration NO₂⁺ (HNO₃/H₂SO₄)2-butyl-1,3-dimethoxy-5-nitrobenzenePara to methoxy dominates ( ).
Sulfonation SO₃H⁺ (H₂SO₄)2-butyl-1,3-dimethoxy-5-sulfobenzeneSteric effects reduce reaction rate ( ).

Mechanistic Insights ( ):

  • Step 1 : Electrophile attacks the aromatic ring, forming a resonance-stabilized benzenonium ion.

  • Step 2 : Deprotonation restores aromaticity.

  • The methoxy groups lower activation energy by stabilizing intermediates via electron donation.

Oxidation and Degradation Pathways

The compound undergoes degradation under oxidative or acidic conditions:

  • Demethylation : Methoxy groups lose methyl radicals under strong acids (e.g., H₂SO₄), forming phenolic derivatives ( ).

  • Deprotonation : The butyl group’s α-hydrogens are susceptible to abstraction, forming conjugated dienes ( ).

Computational Stability Analysis ( ):

PathwayΔG (kcal/mol)Dominant in Solvent
Demethylation+28.0 (PC)Propylene carbonate
Deprotonation–9.3 (H₂O)Water

Radical cation intermediates (from one-electron oxidation) exhibit half-lives of 10–100 hours in aprotic solvents ( ).

Stability Under Storage

  • Thermal Stability : Decomposes above 200°C, releasing CO and CH₃ radicals ( ).

  • Light Sensitivity : UV exposure accelerates demethylation; stable in amber glass ( ).

Safety Data ( ):

ParameterValue
Flash Point>93°C
Autoignition Temp.249°C

Comparison with Similar Compounds

Table 1: Molecular Properties of Benzene, 1,3-dimethoxy-2-butyl and Analogues

Compound Name Molecular Formula Molecular Weight Substituents logP<sup>a</sup> Key Reference
This compound C₁₂H₁₈O₂ 194.2701 1,3-OCH₃; 2-butyl 3.046
This compound-5-methyl C₁₃H₂₀O₂ 208.2967 1,3-OCH₃; 2-butyl; 5-CH₃ N/A
Benzene, 1,3-dimethoxy C₈H₁₀O₂ 138.1638 1,3-OCH₃ N/A
Benzene, 1,3-dimethoxy-5-butyl C₁₂H₁₈O₂ 194.2701 1,3-OCH₃; 5-butyl 3.046
Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- C₂₂H₃₆O₂ 332.5200 Complex alkoxy/alkyl branches N/A

<sup>a</sup> logP values from ; N/A = Data unavailable.

Key Observations:

  • Substituent Position Effects : The position of the butyl group significantly impacts physicochemical properties. For example, 1,3-dimethoxy-2-butyl and 1,3-dimethoxy-5-butyl are positional isomers with identical molecular formulas and logP values (3.046), suggesting similar hydrophobicity despite structural differences .
  • Simplified Derivatives : Benzene, 1,3-dimethoxy (C₈H₁₀O₂) lacks the butyl chain, resulting in a lower molecular weight (138.1638) and likely higher volatility .

Chromatographic Behavior

Only this compound has reported chromatographic data (Kovats’ RI = 1437) . The absence of RI data for analogues limits direct comparisons, but logP parity with 1,3-dimethoxy-5-butyl implies comparable retention times in nonpolar GC systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,3-dimethoxy-2-butylbenzene, and what parameters influence reaction efficiency?

The compound can be synthesized via Friedel-Crafts alkylation of 1,3-dimethoxybenzene (CAS 151-10-0) using butyl halides and Lewis acid catalysts like AlCl₃. Critical parameters include reaction temperature (optimized between 0–40°C), solvent polarity (e.g., dichloromethane or nitrobenzene), and catalyst stoichiometry (1:1 molar ratio of substrate to catalyst). Steric hindrance from the butyl group may reduce yields, necessitating excess alkylating agents. Purification via column chromatography is advised to isolate the product .

Q. Which spectroscopic techniques are essential for structural confirmation of 1,3-dimethoxy-2-butylbenzene, and what key spectral features are expected?

  • ¹H NMR : Methoxy groups (-OCH₃) appear as singlets at δ 3.7–3.9 ppm. The butyl chain protons show splitting patterns: δ 0.9–1.0 (triplet, CH₃), δ 1.3–1.5 (multiplet, CH₂), and δ 2.5–2.7 (triplet, benzylic CH₂).
  • IR Spectroscopy : Strong C-O stretches at 1240–1270 cm⁻¹ (ether linkages) and aromatic C-H stretches near 3000 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 194 (C₁₂H₁₈O₂) with fragmentation patterns indicating loss of methoxy (-31 Da) or butyl (-57 Da) groups .

Q. How should researchers handle and store 1,3-dimethoxy-2-butylbenzene to ensure experimental reproducibility?

Store under inert conditions (argon or nitrogen) at 0–6°C to prevent oxidation or moisture absorption, as recommended for structurally similar ethers like 1,4-benzenedimethanol . Use amber glass vials to avoid photodegradation.

Advanced Questions

Q. How can computational models predict the regioselectivity of electrophilic aromatic substitution (EAS) in 1,3-dimethoxy-2-butylbenzene?

Density functional theory (DFT) calculations can map electron density distributions, identifying activated positions (e.g., para to methoxy groups). However, steric effects from the butyl group may divert EAS to less electron-rich positions. Gas-phase thermochemistry data (e.g., enthalpy of activation) from analogs like 1,3-dimethoxybenzene can validate computational predictions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for Friedel-Crafts alkylation of 1,3-dimethoxybenzene?

Discrepancies in yields may arise from:

  • Catalyst choice : FeCl₃ (less acidic) vs. AlCl₃ (stronger Lewis acid).
  • Solvent effects : Polar solvents stabilize carbocation intermediates but may deactivate the catalyst. Systematic screening (e.g., Design of Experiments) with variables like temperature, solvent, and catalyst loading can optimize conditions .

Q. What in vitro assays assess the metabolic stability of 1,3-dimethoxy-2-butylbenzene, and how does its structure influence bioavailability?

Use liver microsome assays (human or rodent) to measure metabolic half-life. The butyl group enhances lipophilicity (logP ~3.5) but reduces aqueous solubility, requiring co-solvents like DMSO. Structural analogs (e.g., benzene derivatives) suggest potential cytochrome P450-mediated oxidation of methoxy groups, which can be tracked via LC-MS metabolite profiling .

Q. How do steric and electronic effects of substituents impact the compound’s reactivity in cross-coupling reactions?

The electron-donating methoxy groups activate the ring for Suzuki-Miyaura coupling, but steric hindrance from the butyl group may limit accessibility to the catalyst. Computational docking studies (e.g., using MOE software) can model Pd-catalyst interactions to predict viable coupling sites .

Data Analysis & Contradictions

Q. How should conflicting NMR data for 1,3-dimethoxy-2-butylbenzene derivatives be interpreted?

Variations in splitting patterns may arise from:

  • Conformational flexibility : The butyl chain’s rotation creates dynamic NMR effects. Use variable-temperature NMR to "freeze" conformers.
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) .

Q. What statistical approaches address variability in toxicity studies of benzene derivatives?

Meta-analysis of historical data (e.g., IARC findings on benzene carcinogenicity) can identify dose-response trends. For novel compounds like 1,3-dimethoxy-2-butylbenzene, Bayesian hierarchical models account for small sample sizes and heterogeneous experimental designs .

Methodological Tables

Q. Table 1. Comparative Synthetic Routes for 1,3-Dimethoxy-2-Butylbenzene

MethodCatalystSolventYield (%)Limitations
Friedel-CraftsAlCl₃CH₂Cl₂45–55Steric hindrance
Grignard AlkylationNoneTHF30–40Requires anhydrous conditions
Ullmann CouplingCuIDMF<20High temperatures required

Q. Table 2. Key Spectral Benchmarks

TechniqueParameterExpected Value
¹H NMRMethoxy protonsδ 3.75–3.85 (s, 6H)
Butyl CH₂δ 2.55–2.65 (t, 2H)
IRC-O stretch1245 cm⁻¹
MSMolecular ionm/z 194 (C₁₂H₁₈O₂)

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